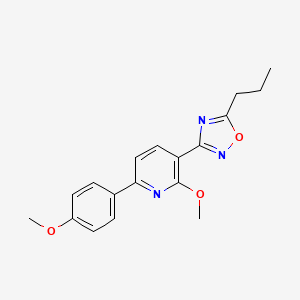
2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with methoxy and methoxyphenyl groups, as well as an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and under suitable reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced heterocyclic structures.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4-methoxyphenyl)pyridine: Lacks the oxadiazole ring, which may result in different chemical and biological properties.
3-(5-Propyl-1,2,4-oxadiazol-3-yl)pyridine: Lacks the methoxyphenyl group, which may affect its reactivity and applications.
2-Methoxy-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure but lacks the methoxyphenyl group, leading to different properties.
Uniqueness
The presence of both the methoxyphenyl and oxadiazole groups in 2-Methoxy-6-(4-methoxyphenyl)-3-(5-propyl-1,2,4-oxadiazol-3-yl)pyridine makes it unique
Properties
Molecular Formula |
C18H19N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[2-methoxy-6-(4-methoxyphenyl)pyridin-3-yl]-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O3/c1-4-5-16-20-17(21-24-16)14-10-11-15(19-18(14)23-3)12-6-8-13(22-2)9-7-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
MWWICYWWWCNVFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















